molecular formula C26H32N4O2 B2399721 N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574628-96-8

N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2399721
CAS RN: 1574628-96-8
M. Wt: 432.568
InChI Key: UMNSVNVVRASHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of organic compounds that have been studied for their diverse chemical and biological properties . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Scientific Research Applications

Analgesic Properties

The compound has been investigated for its analgesic properties. Researchers have explored its potential as a pain-relieving agent, particularly in the context of neuropathic pain. Given the limitations and side effects associated with traditional opioids like morphine, novel compounds like this one are being studied to develop more effective and safer analgesics .

Neuropharmacology and Opioid Receptor Modulation

The compound’s structure suggests that it may interact with opioid receptors. Investigating its binding affinity and selectivity for specific receptor subtypes (such as μ, δ, and κ receptors) could provide insights into its potential as an opioid-based therapeutic agent. Understanding its mechanism of action at the molecular level is crucial for drug development .

Antitumor Activity

Quinazoline derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, including their ability to inhibit cell proliferation and induce apoptosis. Investigating the antitumor potential of this compound could lead to the development of novel chemotherapeutic agents .

Structure-Activity Relationship (SAR) Studies

By modifying the substituents on the quinazoline ring and the piperidine moiety, researchers can perform SAR studies to optimize the compound’s pharmacological properties. Understanding how specific structural features impact its activity can guide further drug design and synthesis .

Metabolic Stability and Pharmacokinetics

Assessing the compound’s metabolic stability, bioavailability, and pharmacokinetic profile is essential for drug development. Researchers can investigate its half-life, tissue distribution, and potential interactions with drug-metabolizing enzymes. Such studies inform dosing regimens and safety profiles .

Computational Modeling and Docking Studies

Using computational tools, researchers can predict the compound’s binding affinity to specific protein targets (e.g., opioid receptors). Molecular docking simulations can provide insights into its interactions with receptor binding sites, aiding in rational drug design .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-28-23-17-20(10-11-22(23)26(32)30-14-6-5-9-24(28)30)25(31)27-21-12-15-29(16-13-21)18-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21,24H,5-6,9,12-16,18H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNSVNVVRASHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.